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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)ethanamine

Cat. No.: B1330211 Get Quote

CAS Number: 66399-30-2

This technical guide provides a comprehensive overview of (S)-1-(4-
Fluorophenyl)ethanamine, a chiral amine of significant interest to researchers, scientists, and

drug development professionals. This document outlines its chemical and physical properties,

provides detailed experimental protocols for its synthesis, and explores its application as a

critical building block in the pharmaceutical industry.

Physicochemical and Spectroscopic Data
(S)-1-(4-Fluorophenyl)ethanamine is a chiral primary amine that serves as a versatile

intermediate in organic synthesis. Its physicochemical properties are summarized in the table

below for easy reference and comparison.
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Property Value Reference(s)

CAS Number 66399-30-2 [1][2]

Molecular Formula C₈H₁₀FN [1][2]

Molecular Weight 139.17 g/mol [1][2]

Appearance Colorless to light yellow liquid [1]

Melting Point -30 °C [2]

Boiling Point 76 °C at 22 mmHg [2]

Density 1.03 g/cm³ [2]

Refractive Index 1.501 [2]

Solubility
Miscible with dimethyl

sulfoxide
[2]

Optical Rotation
-23.0 to -27.0 deg (c=1,

methanol)
[1]

Synthesis of (S)-1-(4-Fluorophenyl)ethanamine
The enantioselective synthesis of (S)-1-(4-Fluorophenyl)ethanamine is crucial for its

application in the development of chiral pharmaceuticals. Two primary methods are detailed

below: asymmetric reductive amination and classical resolution of a racemic mixture.

Asymmetric Reductive Amination using a Reductive
Aminase (RedAm)
This method employs a biocatalyst to achieve high enantioselectivity in the conversion of a

prochiral ketone to the desired chiral amine.

Experimental Protocol:

Materials:

4'-Fluoroacetophenone
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Reductive Aminase (RedAm) from a fungal species

Ammonia, methylamine, or allylamine as the amine donor

NADPH (Nicotinamide adenine dinucleotide phosphate)

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

Organic solvent for extraction (e.g., ethyl acetate)

Drying agent (e.g., anhydrous sodium sulfate)

Standard laboratory glassware and equipment for chemical synthesis and purification

Procedure:

Reaction Setup: In a temperature-controlled reaction vessel, dissolve 4'-fluoroacetophenone

in the buffer solution.

Addition of Reagents: Add the amine donor in excess, followed by the RedAm enzyme and a

catalytic amount of NADPH.

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30°C) and

monitor the progress of the reaction by a suitable analytical technique such as gas

chromatography (GC) or high-performance liquid chromatography (HPLC).

Work-up: Upon completion of the reaction, saturate the aqueous phase with sodium chloride

and extract the product with an organic solvent like ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude (S)-1-(4-
Fluorophenyl)ethanamine.

Analysis: Determine the conversion and enantiomeric excess (ee) of the product by chiral

GC or HPLC analysis. High conversions (>90%) and enantiomeric excesses (85-99%) have

been reported for similar reactions.
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Optical Resolution of Racemic 1-(4-
Fluorophenyl)ethanamine
This classical method involves the separation of enantiomers from a racemic mixture by

forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol:

Materials:

Racemic 1-(4-Fluorophenyl)ethanamine

L-(-)-Malic acid (as the resolving agent)

Methanol

Water

Base (e.g., sodium hydroxide)

Organic solvent for extraction (e.g., diethyl ether)

Drying agent (e.g., anhydrous magnesium sulfate)

Standard laboratory glassware for crystallization and extraction

Procedure:

Salt Formation: Dissolve the racemic 1-(4-fluorophenyl)ethanamine in methanol. In a

separate flask, dissolve an equimolar amount of L-(-)-malic acid in methanol, heating gently

if necessary.

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room

temperature. The diastereomeric salt of (R)-1-(4-fluorophenyl)ethanamine with L-(-)-malic

acid will preferentially crystallize.

Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration, wash with a

small amount of cold methanol, and dry.
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Liberation of the Free Amine: The mother liquor, now enriched in the (S)-enantiomer, is

treated with an aqueous solution of a strong base (e.g., NaOH) to neutralize the malic acid

and liberate the free amine.

Extraction and Purification: Extract the (S)-1-(4-fluorophenyl)ethanamine with an organic

solvent such as diethyl ether. Wash the organic layer with brine, dry over anhydrous

magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the

enriched (S)-enantiomer.

Enantiomeric Purity Determination: The enantiomeric excess of the resulting amine can be

determined by chiral HPLC or by measuring its specific rotation.

Application in Drug Development
(S)-1-(4-Fluorophenyl)ethanamine is a valuable chiral building block for the synthesis of

complex, biologically active molecules. The stereochemistry at the benzylic position is often

critical for the desired pharmacological activity and selectivity of the final drug candidate.

One area of application for structurally similar chiral amines is in the development of Selective

Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that

have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing)

effects.

The following is a representative synthetic workflow illustrating how (S)-1-(4-
Fluorophenyl)ethanamine could be incorporated into a SARM-like scaffold.
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(S)-1-(4-Fluorophenyl)ethanamine

Acylation with
2-chloroacetyl chloride

Et3N, DCM

(S)-2-chloro-N-(1-(4-fluorophenyl)ethyl)acetamide

Nucleophilic substitution with
a substituted phenol

K2CO3, Acetone

SARM Precursor

Further functionalization

Final SARM Compound

Click to download full resolution via product page

Synthetic workflow for the incorporation of (S)-1-(4-Fluorophenyl)ethanamine into a SARM-
like molecule.
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Logical Relationships in Chiral Amine Synthesis
The synthesis of enantiomerically pure (S)-1-(4-Fluorophenyl)ethanamine can be approached

through two distinct strategies: asymmetric synthesis or resolution. The choice of method often

depends on factors such as the availability of starting materials, the desired scale of the

reaction, and cost-effectiveness.

Synthesis of (S)-1-(4-Fluorophenyl)ethanamine

Prochiral Ketone
(4'-Fluoroacetophenone)

Asymmetric Synthesis

e.g., Asymmetric
Reductive Amination

(S)-1-(4-Fluorophenyl)ethanamine
(Enantiomerically Pure)

Racemic Amine Resolution

e.g., Diastereomeric
Salt Formation

Click to download full resolution via product page

Logical relationship of synthetic strategies for obtaining enantiomerically pure (S)-1-(4-
Fluorophenyl)ethanamine.

Safety Information
(S)-1-(4-Fluorophenyl)ethanamine is a chemical that requires careful handling. It is classified

as corrosive and can cause severe skin burns and eye damage. Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn

when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used

as a substitute for professional scientific or medical advice. Always consult the relevant safety

data sheets (SDS) and follow established laboratory safety protocols when handling chemical

substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1330211?utm_src=pdf-body
https://www.benchchem.com/product/b1330211?utm_src=pdf-body-img
https://www.benchchem.com/product/b1330211?utm_src=pdf-body
https://www.benchchem.com/product/b1330211?utm_src=pdf-body
https://www.benchchem.com/product/b1330211?utm_src=pdf-body
https://www.benchchem.com/product/b1330211?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. [Synthesis and pharmacological action of TRH analog peptide (Taltirelin)] - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. CN103588862A - Synthesis and crystal form-transforming method of taltirelin - Google
Patents [patents.google.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to (S)-1-(4-
Fluorophenyl)ethanamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330211#s-1-4-fluorophenyl-ethanamine-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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